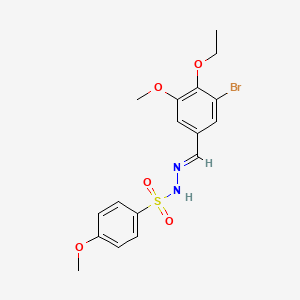![molecular formula C19H20N2O3 B5762328 3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5762328.png)
3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis The synthesis of quinazolinone derivatives involves various chemical strategies to introduce substituents into the quinazolinone scaffold, enhancing its biological activities. Notably, lithiation techniques have been applied to quinazolinones, allowing for the introduction of various electrophiles to yield substituted derivatives. For instance, lithiation of 2-alkyl-3-amino and 2-alkyl-3-(methylamino)-4(3H)-quinazolinones followed by reaction with electrophiles has been demonstrated to produce 2-substituted derivatives in very good yields, showcasing the versatility of lithiation in functionalizing the quinazolinone ring (Smith et al., 1996).
Molecular Structure Analysis Quinazolinone derivatives exhibit a wide range of molecular structures, depending on the nature and position of substituents on the quinazolinone core. Structural and theoretical studies, including X-ray diffraction analyses and theoretical calculations, have been used to elucidate the conformation and electronic properties of these compounds. For example, studies on the structure and potential HIV-1 integrase inhibitory activity of quinazolinone derivatives have provided insights into their molecular conformations and interactions with biological targets (Vandurm et al., 2009).
Chemical Reactions and Properties Quinazolinones participate in a variety of chemical reactions, which can modify their chemical and biological properties. For instance, the lithiation of quinazolinones followed by reaction with electrophiles has been a key method for synthesizing diverse derivatives. This approach has enabled the synthesis of compounds with potential biological activities, including antimicrobial and hypolipidemic properties (Keith Smith et al., 1996).
Physical Properties Analysis The physical properties of quinazolinones, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies involving crystallography have revealed detailed insights into the molecular arrangements and interactions within crystals of quinazolinone derivatives, facilitating the understanding of their physical properties and their relation to chemical reactivity and biological activity.
Chemical Properties Analysis Quinazolinones exhibit a range of chemical properties, including reactivity towards electrophiles and nucleophiles, acidity of protons adjacent to the nitrogen atoms, and the ability to form hydrogen bonds. These properties are crucial for their chemical transformations and biological interactions. Research has focused on exploring the reactivity of quinazolinones in various chemical reactions to synthesize novel derivatives with enhanced biological activities.
- Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones (Mravljak et al., 2021)
- Lithiation of 3-(Acylamino)-2-unsubstituted-, 3-(Acylamino)-2-ethyl-, and 3-(Acylamino)-2-propyl-4(3H)-quinazolinones: Convenient Syntheses of More Complex Quinazolinones (Keith Smith et al., 1996).
未来方向
属性
IUPAC Name |
3-[2-(2-propan-2-yloxyphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14(2)24-18-10-6-5-9-17(18)23-12-11-21-13-20-16-8-4-3-7-15(16)19(21)22/h3-10,13-14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSMIJIFLIWNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5762254.png)


![4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762263.png)
![(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5762273.png)


![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5762296.png)

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5762319.png)
![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)
![4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)
![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)